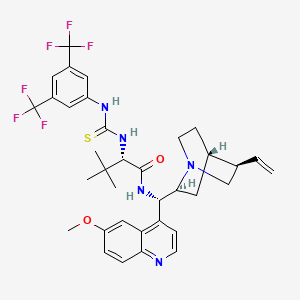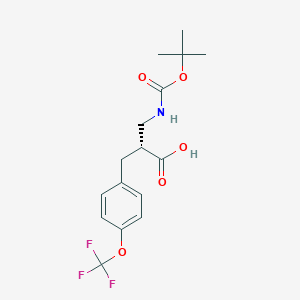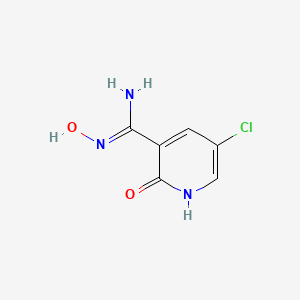
5-Bromo-8-cyclopropylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-cyclopropylquinoline is an organic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group at the 8th position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-cyclopropylquinoline typically involves the bromination of 8-cyclopropylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form quinoline N-oxides or reduction reactions to yield dihydroquinolines.
Coupling Reactions: It can be involved in Suzuki-Miyaura or Heck coupling reactions to form various biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Coupling Reactions: Palladium catalysts, along with boronic acids or alkenes, are used under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-8-cyclopropylquinoline, 5-thio-8-cyclopropylquinoline, etc.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-8-cyclopropylquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Bromo-8-cyclopropylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
5-Bromoquinoline: Lacks the cyclopropyl group, making it less sterically hindered.
8-Cyclopropylquinoline: Lacks the bromine atom, affecting its reactivity and binding properties.
5-Chloro-8-cyclopropylquinoline: Similar structure but with a chlorine atom instead of bromine, which can alter its electronic and steric properties.
Uniqueness: 5-Bromo-8-cyclopropylquinoline is unique due to the combination of the bromine atom and the cyclopropyl group, which together enhance its chemical reactivity and potential biological activity. This dual modification allows for a broader range of applications and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C12H10BrN |
|---|---|
Peso molecular |
248.12 g/mol |
Nombre IUPAC |
5-bromo-8-cyclopropylquinoline |
InChI |
InChI=1S/C12H10BrN/c13-11-6-5-9(8-3-4-8)12-10(11)2-1-7-14-12/h1-2,5-8H,3-4H2 |
Clave InChI |
RTTCJDDYIFJZKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C3C(=C(C=C2)Br)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)









